molecular formula C16H9Cl4N3O2 B12022599 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide CAS No. 618443-62-2

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B12022599
CAS No.: 618443-62-2
M. Wt: 417.1 g/mol
InChI Key: QBVZRBLUGKTHDS-UHFFFAOYSA-N
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Description

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring.

    Acetamide Formation: The final step involves the reaction of the chlorinated quinazolinone with 3,5-dichloroaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:

    Continuous Flow Synthesis: To improve efficiency and scalability.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the chlorine atoms, which may affect its biological activity.

    2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(3-chlorophenyl)acetamide: Has fewer chlorine atoms, potentially altering its reactivity and properties.

Uniqueness

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity

Properties

CAS No.

618443-62-2

Molecular Formula

C16H9Cl4N3O2

Molecular Weight

417.1 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C16H9Cl4N3O2/c17-8-1-9(18)3-11(2-8)22-14(24)6-23-7-21-15-12(16(23)25)4-10(19)5-13(15)20/h1-5,7H,6H2,(H,22,24)

InChI Key

QBVZRBLUGKTHDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl

Origin of Product

United States

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